1-(2-Fluorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound that features a urea linkage and a boronate ester group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine.
Introduction of the Boronate Ester Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to a boronic acid.
Reduction: The urea linkage can be reduced under certain conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-phenylurea: Lacks the boronate ester group.
1-(2-Fluorophenyl)-3-(4-boronophenyl)urea: Contains a boronic acid instead of a boronate ester.
1-(2-Fluorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea: Contains a thiourea linkage instead of a urea linkage.
Uniqueness
1-(2-Fluorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the presence of both a urea linkage and a boronate ester group, which can impart distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H22BFN2O3 |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-9-11-14(12-10-13)22-17(24)23-16-8-6-5-7-15(16)21/h5-12H,1-4H3,(H2,22,23,24) |
InChI Key |
JSVZHGYIWLYWRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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